molecular formula C14H22O3 B14360706 Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate CAS No. 92957-00-1

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate

Cat. No.: B14360706
CAS No.: 92957-00-1
M. Wt: 238.32 g/mol
InChI Key: JPUKEWFUCFYBIJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate is a chemical compound with the molecular formula C14H22O3. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxyhex-3-ynoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be achieved through various methods. One common approach involves the esterification of 2-cyclohexyl-2-hydroxyhex-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclohexyl-2-oxohex-3-ynoate.

    Reduction: Formation of ethyl 2-cyclohexylhex-3-yn-2-ol.

    Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be compared with other esters and hydroxy compounds:

    Ethyl 2-hydroxyhexanoate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    Cyclohexyl 2-hydroxyhexanoate: Similar structure but with the ester and hydroxy groups reversed.

    Ethyl 2-cyclohexylhexanoate: Lacks the triple bond, leading to different reactivity and applications.

The unique combination of a cyclohexyl group, a hydroxy group, and a triple bond in this compound makes it a versatile compound with distinct properties and applications.

Properties

CAS No.

92957-00-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate

InChI

InChI=1S/C14H22O3/c1-3-5-11-14(16,13(15)17-4-2)12-9-7-6-8-10-12/h12,16H,3-4,6-10H2,1-2H3

InChI Key

JPUKEWFUCFYBIJ-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C1CCCCC1)(C(=O)OCC)O

Origin of Product

United States

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